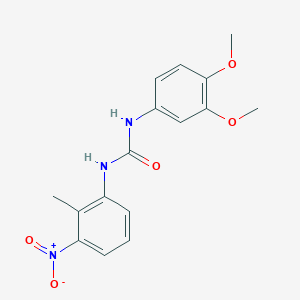
1-(3,4-Dimethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea typically involves the reaction of 3,4-dimethoxyaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea depends on its interaction with specific molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea: Lacks the nitro group, potentially affecting its properties.
1-(3,4-Dimethoxyphenyl)-3-(3-nitrophenyl)urea: Similar structure but with the nitro group in a different position, which can influence its reactivity and applications.
Uniqueness
The presence of both methoxy and nitro groups in 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea makes it unique, as these functional groups can significantly influence its chemical behavior and potential applications. The methoxy groups can donate electrons, while the nitro group can withdraw electrons, creating a unique electronic environment.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-10-12(5-4-6-13(10)19(21)22)18-16(20)17-11-7-8-14(23-2)15(9-11)24-3/h4-9H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZFYZFBXWPVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)
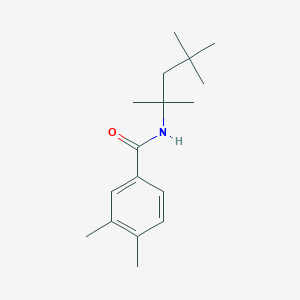
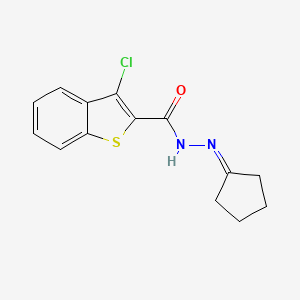
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)
![N~1~-(4-CYANOPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5871554.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B5871559.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5871577.png)
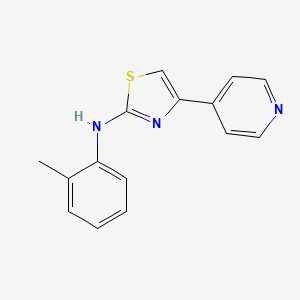
![7-[(4-FLUOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5871599.png)
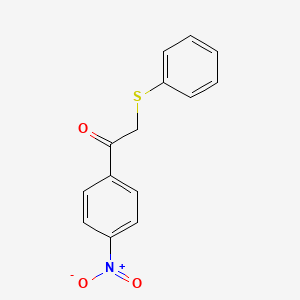

![5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5871622.png)
![N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5871626.png)
